(2-Fluorobenzyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorobenzyl)boronic acid is an organoboron compound with the molecular formula C7H8BFO2. It features a benzyl group substituted with a fluorine atom at the ortho position and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Fluorobenzyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-fluorobenzyl halides using diborane (B2H6) or borane (BH3) in the presence of a suitable catalyst. Another method includes the hydroboration of 2-fluorostyrene followed by oxidation to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: (2-Fluorobenzyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Alcohols/Phenols: Resulting from oxidation reactions.
Substituted Benzyl Derivatives: Produced through nucleophilic aromatic substitution.
Scientific Research Applications
(2-Fluorobenzyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluorobenzyl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as Suzuki–Miyaura coupling. The boronic acid group interacts with the metal center, enabling the transfer of the organic moiety to the catalyst and subsequent formation of the desired product . Additionally, the fluorine atom can influence the electronic properties of the benzyl group, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine substituent, resulting in different electronic properties and reactivity.
(4-Fluorobenzyl)boronic Acid: Similar structure but with the fluorine atom at the para position, leading to variations in reactivity and selectivity.
(2-Chlorobenzyl)boronic Acid: Contains a chlorine substituent instead of fluorine, affecting its chemical behavior and applications.
Uniqueness: (2-Fluorobenzyl)boronic acid is unique due to the presence of the fluorine atom at the ortho position, which significantly influences its electronic properties and reactivity. This makes it particularly valuable in specific synthetic applications where the electronic effects of fluorine are desired .
Properties
IUPAC Name |
(2-fluorophenyl)methylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,10-11H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTKRSQKTVQFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC=C1F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.